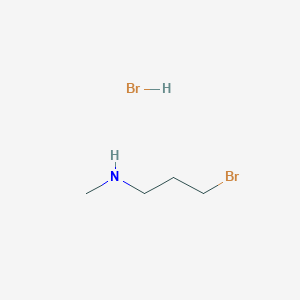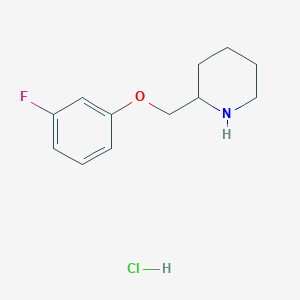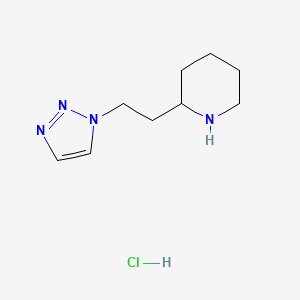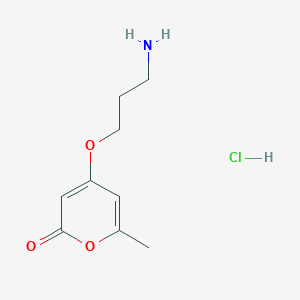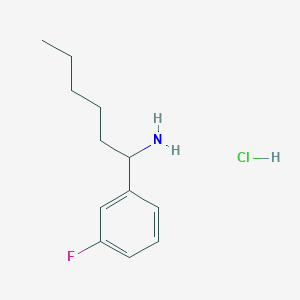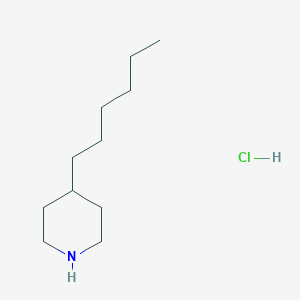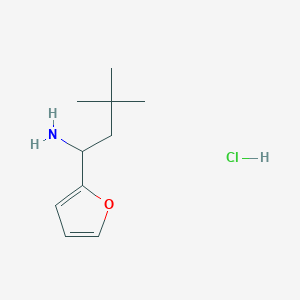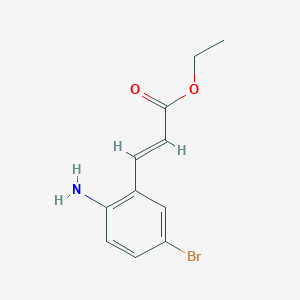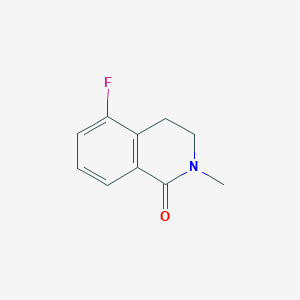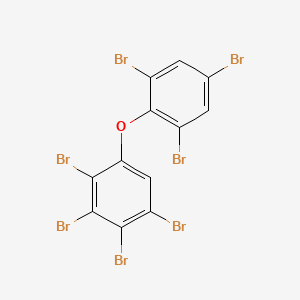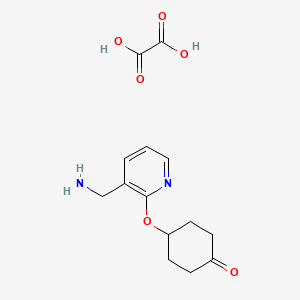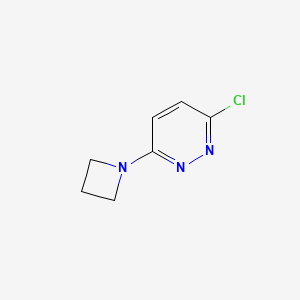
3-(Azetidin-1-yl)-6-chloropyridazine
Vue d'ensemble
Description
“3-(Azetidin-1-yl)-6-chloropyridazine” is a compound that contains an azetidine ring and a pyridazine ring. The azetidine ring is a four-membered ring containing three carbon atoms and one nitrogen atom . The pyridazine ring is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also has a chlorine atom attached to the sixth carbon of the pyridazine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring and the pyridazine ring in separate steps, followed by a coupling reaction to join the two rings . The exact method would depend on the specific starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of “3-(Azetidin-1-yl)-6-chloropyridazine” would be characterized by the presence of the azetidine and pyridazine rings, as well as the chlorine atom attached to the pyridazine ring . The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule.
Chemical Reactions Analysis
The chemical reactions involving “3-(Azetidin-1-yl)-6-chloropyridazine” would depend on the specific conditions and reagents used . The azetidine ring, the pyridazine ring, and the chlorine atom could all potentially participate in reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Azetidin-1-yl)-6-chloropyridazine” would be influenced by the presence of the azetidine and pyridazine rings, as well as the chlorine atom . These could affect properties such as solubility, melting point, and reactivity.
Applications De Recherche Scientifique
Synthesis and Anti-Inflammatory Activity
- Indolyl Azetidinones : Azetidinones, including derivatives of 3-(Azetidin-1-yl)-6-chloropyridazine, have been synthesized and tested for anti-inflammatory activity. These compounds were compared with non-steroidal anti-inflammatory drugs (NSAIDs) for both anti-inflammatory and ulcerogenic activities (Kalsi et al., 1990).
Antibacterial and Antifungal Agents
- 7-Azetidinylquinolones : A series of azetidinylquinolones with varied substituents showed significant antibacterial activity. The study emphasized the importance of the absolute stereochemistry at the azetidine and oxazine rings in enhancing in vitro activity and oral efficacy (Frigola et al., 1995).
- Thiazolidin-4-ones and Azetidin-2-ones Derivatives : Novel azetidin-2-ones demonstrated effective antimicrobial properties against various bacterial and fungal strains (Gilani et al., 2016).
- Novel 6H-Indolo Quinoxaline Fused Azetidinones : These compounds showed a range of activities, including antimicrobial effects against gram-positive and gram-negative bacteria, as well as fungal species (Padmini et al., 2015).
Corrosion Inhibition
- Pyridazine Derivatives in Corrosion Inhibition : Derivatives of 3-(Azetidin-1-yl)-6-chloropyridazine, such as pyridazine, have been investigated for their potential in inhibiting the corrosion of mild steel in acidic environments. These studies utilized various techniques like electrochemical measurements and quantum chemical calculations to understand the mechanism of inhibition (Mashuga et al., 2017).
Other Applications
- Synthesis of Azetidines : Research into the synthesis of azetidinones, including derivatives related to 3-(Azetidin-1-yl)-6-chloropyridazine, has been ongoing, exploring their potential biological activities, such as anti-microbial and anti-convulsant properties (Wells & Tarwater, 1971).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(azetidin-1-yl)-6-chloropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-6-2-3-7(10-9-6)11-4-1-5-11/h2-3H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUXNFARTFEQGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidin-1-yl)-6-chloropyridazine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


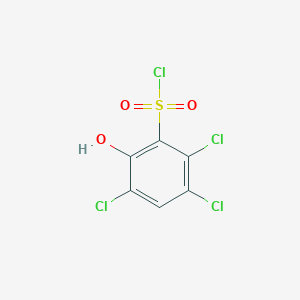
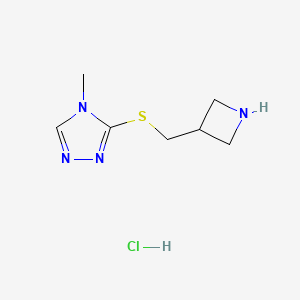
![3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1446815.png)
